2-chloro-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
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Overview
Description
2-chloro-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is an organic compound that features a benzamide core with a 2-chloro substituent and a tetrahydro-2H-pyran-4-yl)methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves the acylation of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would also be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include hydroxyl derivatives.
Reduction: Products include methyl derivatives.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 2-chloro-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methoxyphenyl)nicotinamide: Similar structure but with a nicotinamide core.
4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine: Similar structure but without the benzamide core.
Uniqueness
2-chloro-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to its combination of a benzamide core with a tetrahydro-2H-pyran-4-yl)methyl group. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H22ClNO3 |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide |
InChI |
InChI=1S/C20H22ClNO3/c1-24-16-8-6-15(7-9-16)20(10-12-25-13-11-20)14-22-19(23)17-4-2-3-5-18(17)21/h2-9H,10-14H2,1H3,(H,22,23) |
InChI Key |
FZKOQGDJBVLTPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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